Phomactin B2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

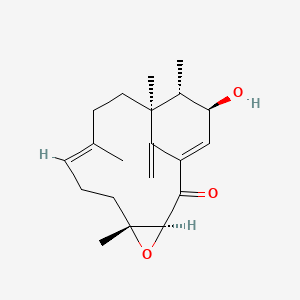

Phomactin B2 is a natural product found in Phoma with data available.

Applications De Recherche Scientifique

Platelet Activating Factor Antagonism

Phomactin B2 has been identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological processes, including inflammation and platelet aggregation. The ability of this compound to inhibit PAF activity positions it as a candidate for therapeutic applications in conditions characterized by excessive platelet aggregation or inflammation, such as cardiovascular diseases and sepsis .

In Vitro Studies

Research has demonstrated that this compound and other phomactins can effectively inhibit PAF-induced platelet aggregation. In a study examining the IC50 values of various phomactins, this compound exhibited significant antagonist activity, comparable to established PAF antagonists . This suggests that this compound could be developed into a therapeutic agent for diseases where PAF plays a critical role.

Synthesis and Structural Characterization

Total Synthesis

The total synthesis of this compound has been achieved through innovative synthetic strategies. A notable approach involves an intramolecular cyclohexadienone annulation using a Fischer carbene complex derived from geraniol. This method allows for the construction of the complex [9.3.1] pentadecane ring system characteristic of phomactins in a single step .

Synthetic Pathway Overview

The synthetic route to this compound includes several key steps:

- Preparation of the carbene complex from geraniol.

- Intramolecular cyclohexadienone annulation to form the core structure.

- Subsequent transformations to achieve the final compound .

Therapeutic Potential

Combination Therapies

Given its PAF antagonist properties, this compound may be particularly effective when used in combination with other treatments such as chemotherapy or radiotherapy. Studies have indicated that combining PAF antagonists with these modalities can enhance therapeutic outcomes by inhibiting tumor cell repopulation following treatment .

Case Studies and Research Findings

- Tumor Cell Repopulation Inhibition : In vitro studies have shown that this compound can inhibit the repopulation of irradiated tumor cells, suggesting its potential role in cancer therapy .

- Comparative Efficacy : When compared to other phomactins, this compound's potency as a PAF antagonist was demonstrated through various assays, highlighting its potential as a lead compound for further development .

Propriétés

Formule moléculaire |

C20H28O3 |

|---|---|

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(3S,5R,8E,12S,13S,14S)-14-hydroxy-5,9,12,13-tetramethyl-16-methylidene-4-oxatricyclo[10.3.1.03,5]hexadeca-1(15),8-dien-2-one |

InChI |

InChI=1S/C20H28O3/c1-12-7-6-9-20(5)18(23-20)17(22)15-11-16(21)14(3)19(4,10-8-12)13(15)2/h7,11,14,16,18,21H,2,6,8-10H2,1,3-5H3/b12-7+/t14-,16+,18-,19-,20-/m1/s1 |

Clé InChI |

VHPDNWQKZMURPV-SXTALHNFSA-N |

SMILES isomérique |

C[C@@H]1[C@H](C=C2C(=C)[C@]1(CC/C(=C/CC[C@@]3([C@@H](C2=O)O3)C)/C)C)O |

SMILES canonique |

CC1C(C=C2C(=C)C1(CCC(=CCCC3(C(C2=O)O3)C)C)C)O |

Synonymes |

phomactin B2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.